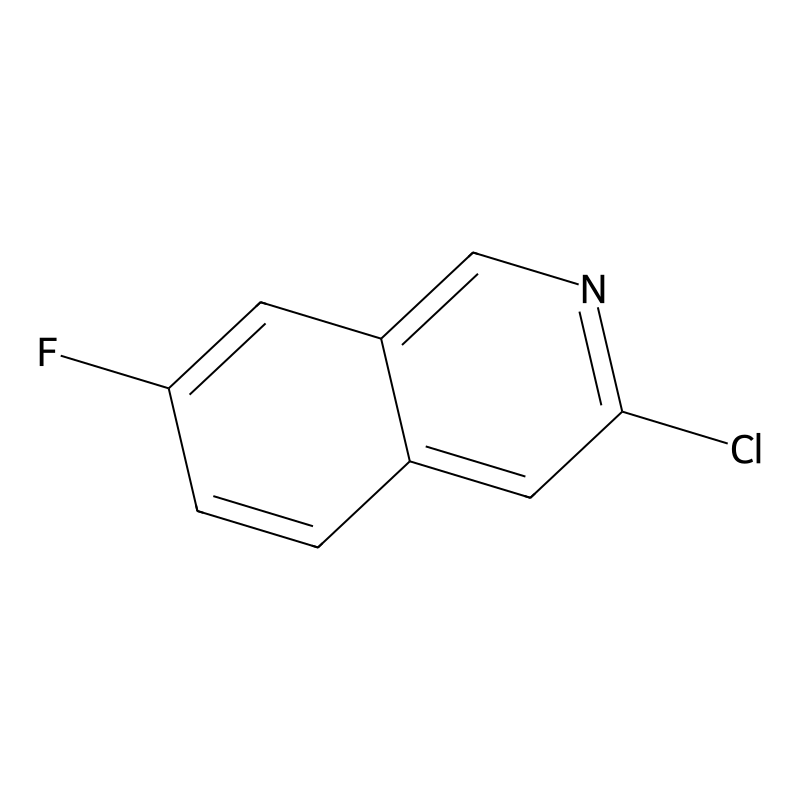3-Chloro-7-fluoroisoquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Here's what we can glean from existing resources:
Chemical Identification
PubChem provides a basic profile for 3-Chloro-7-fluoroisoquinoline, including its Chemical Abstract Service Registry Number (CASRN) which is 82117-26-8 []. This unique identifier can be used for further reference in scientific databases.
Structural Similarity
Future Research Directions:
Given the limited data, 3-Chloro-7-fluoroisoquinoline could be a potential candidate for further scientific exploration. Researchers might investigate its:
Biological Properties: Studying its interactions with biological systems could reveal potential applications in medicinal chemistry or drug discovery.
Material Science Applications: The unique structure of isoquinolines has led to their exploration in material science for applications like organic electronics. Investigating 3-Chloro-7-fluoroisoquinoline in this context could be of interest.
3-Chloro-7-fluoroisoquinoline is a heterocyclic aromatic compound classified within the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles closely related to quinolines. The unique presence of chlorine and fluorine atoms in the isoquinoline ring endows this compound with distinctive chemical and physical properties, making it significant in various scientific and industrial applications. Its molecular formula is C_9H_6ClF, and it features a boiling point that varies based on the specific conditions of synthesis and purity.
- Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
- Cross-Coupling Reactions: It can engage in cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it interacts with boron reagents to form carbon-carbon bonds. This capability is crucial for synthesizing more complex organic molecules .
Isoquinolines, including 3-chloro-7-fluoroisoquinoline, exhibit a variety of biological activities. They are often found in naturally occurring alkaloids, which are vital for pharmaceutical applications. The fluorinated variant of isoquinolines has been shown to possess unique biological properties, including potential anti-cancer activity and effects on various biochemical pathways. Research indicates that these compounds can influence cellular mechanisms, leading to diverse bioactivities such as anti-proliferative effects against certain cancer cell lines .
The synthesis of 3-chloro-7-fluoroisoquinoline can be accomplished through several methods:
- Friedländer Reaction: A common approach involves the cyclization of a pre-fluorinated benzene ring with an appropriate nitrogen source. This method typically employs potassium fluoride and a suitable solvent under controlled temperature conditions.
- Halogenation Reactions: In industrial settings, large-scale production often utilizes halogenation reactions with chlorinating and fluorinating agents. These reactions are optimized for high yield and purity, often involving catalysts to facilitate the selective introduction of halogen atoms onto the isoquinoline ring .
3-Chloro-7-fluoroisoquinoline has various applications across multiple fields:
- Pharmaceuticals: It serves as a precursor or building block for developing new drugs, particularly those targeting cancer and other diseases.
- Materials Science: Its unique properties make it suitable for creating novel materials with specific electronic or optical characteristics.
- Agricultural Chemistry: Compounds in the isoquinoline family are explored for their potential use in agrochemicals due to their biological activity against pests and pathogens .
Studies have shown that 3-chloro-7-fluoroisoquinoline interacts with various biological targets, influencing numerous biochemical pathways. Its unique structure allows it to bind effectively to target proteins or enzymes, which can lead to significant biological effects. For instance, research highlights its potential as an inhibitor for certain kinases involved in cancer proliferation . Further interaction studies could elucidate its mechanism of action and broaden its application scope.
Several compounds share structural similarities with 3-chloro-7-fluoroisoquinoline. Here is a comparison highlighting its uniqueness:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 3-Chloroisoquinoline | Lacks fluorine; different reactivity | Absence of fluorine alters reactivity |
| 7-Fluoroisoquinoline | Lacks chlorine; affects chemical properties | Absence of chlorine changes interaction dynamics |
| 3,7-Dichloroisoquinoline | Contains two chlorine atoms; distinct behavior | Different halogen composition influences stability |
| 1,3-Dichloro-6-fluoroisoquinoline | Similar halogenated structure; different positions | Positioning of halogens affects reactivity |
The combination of both chlorine and fluorine in 3-chloro-7-fluoroisoquinoline results in unique electronic and steric effects that influence its reactivity, stability, and interactions with biological targets. This makes it particularly valuable in research and industrial applications .








